N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound featuring a thiazole core substituted with a benzothiazole moiety at the 4-position and an acetamide group at the 2-position. Its molecular formula is C₁₄H₁₀N₄OS₂, with a molecular weight of 330.39 g/mol. Its synthesis typically involves cyclization reactions of thioamide precursors or coupling of pre-formed benzothiazole-thiazole scaffolds .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-7(16)13-12-15-9(6-17-12)11-14-8-4-2-3-5-10(8)18-11/h2-6H,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULQQYWUGRKZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Benzothiazole-Thiazole Assembly
The Pd(0)-catalyzed Suzuki-Miyaura reaction is widely employed to construct the biheterocyclic core. A representative protocol involves:
- Synthesis of 2-Amino-4-bromo-1,3-thiazole : Bromination of 2-amino-1,3-thiazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C yields the 4-bromo derivative (78% yield).
- Coupling with Benzothiazole Boronic Ester : Reacting 4-bromo-1,3-thiazole with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a 1,4-dioxane/water (3:1) mixture at 80°C for 12 hours achieves 85% coupling efficiency.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent System | Dioxane/Water (3:1) |
| Temperature | 80°C |
| Yield | 85% |
Acetamide Linker Installation via Nucleophilic Acylation
The free amine group on the thiazole ring is acetylated using acetyl chloride or acetic anhydride:
- Reaction Conditions : 2-Amino-4-(1,3-benzothiazol-2-yl)-1,3-thiazole (1 equiv) is treated with acetyl chloride (1.2 equiv) in dry dichloromethane (DCM) with triethylamine (TEA, 2 equiv) as a base. The mixture is stirred at 0°C for 1 hour, followed by room temperature for 6 hours.
- Workup : The product is precipitated by adding ice-cold water, filtered, and recrystallized from ethanol to yield this compound (72% yield).
Comparative Yields Across Solvent Systems :
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| DCM | TEA | 0°C → RT | 72 |
| THF | Pyridine | Reflux | 65 |
| Acetonitrile | DIPEA | RT | 58 |
Alternative Pathways and Mechanistic Insights
One-Pot Tandem Synthesis
A streamlined approach combines cross-coupling and acylation in a single pot:
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the thiazole precursor on Wang resin enables iterative coupling and acylation:
- Resin Functionalization : Wang resin-bound 2-amino-1,3-thiazole is brominated at the 4-position using CuBr₂.
- On-Resin Suzuki Coupling : Benzothiazole boronic acid is coupled under Pd catalysis, followed by acetylation with acetic anhydride. Cleavage with trifluoroacetic acid (TFA) yields the target compound in 61% purity.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 6.7 minutes.
Industrial-Scale Considerations and Yield Optimization
Scaling up the Suzuki-Miyaura reaction requires addressing catalyst loading and solvent recovery:
- Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ allow three reuse cycles without significant activity loss (yield drop: 85% → 78% →
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide exhibit promising antibacterial properties. In a study involving various thiazole derivatives, the compound showed moderate antibacterial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 100 to 400 µg/ml for most compounds tested, while reference drugs had significantly lower MIC values (25–50 µg/ml) .
Case Study: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with electron-withdrawing groups had enhanced inhibition zones against these bacteria. For instance, one derivative exhibited an MIC of 0.98 µg/ml against S. aureus, indicating strong activity compared to standard antibiotics like ampicillin .
Antifungal Activity
This compound has also been investigated for its antifungal properties. In vitro studies revealed that certain derivatives were effective against various fungal strains, including Candida albicans and Aspergillus niger. The effectiveness varied significantly based on the structural modifications of the compound .
Case Study: Antifungal Screening
In a study assessing the antifungal activity of thiazole derivatives, several compounds were shown to inhibit fungal growth effectively. The most potent derivative demonstrated an IC50 value of 0.5 µg/ml against C. albicans, suggesting potential for therapeutic applications in treating fungal infections .
Anticancer Properties
The anticancer potential of this compound has garnered attention in recent research. Studies have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and the generation of reactive oxygen species (ROS) .
Case Study: Cytotoxicity Against Cancer Cell Lines
A notable study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of 10 µg/ml after 48 hours of exposure . This suggests its potential as a lead compound for further development in cancer therapy.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Several analogs share the thiazol-2-yl-acetamide backbone but differ in aryl substituents, influencing their physicochemical and biological properties:
Key Observations :
Analogues with Extended Heterocyclic Systems
Compounds incorporating additional rings (e.g., triazole, thiadiazole) exhibit distinct bioactivity profiles:
Key Observations :
Pharmacologically Active Derivatives
Key Observations :
- Thiazolidinone derivatives (e.g., 3g) show superior α-glucosidase inhibition due to hydrogen bonding with active-site residues .
- Hydroxyphenyl variants (e.g., 6a) exhibit dual COX/LOX inhibition, making them candidates for anti-inflammatory drug development .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 270.36 g/mol. The structure features a benzothiazole moiety linked to a thiazole ring and an acetamide functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of other known antibiotics.
- Antifungal Activity : Research indicates that it also possesses antifungal properties, which could be beneficial in treating fungal infections.
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its derivatives. Below is a summary of key findings:
Case Studies
-
Antimicrobial Efficacy :
A study published in PMC6071800 highlighted the synthesis and evaluation of various benzothiazole derivatives, including this compound. The compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. -
Inflammation Models :
In another investigation focused on COX inhibition, compounds similar to this compound were tested for their anti-inflammatory properties. Results indicated strong inhibition of COX enzymes with IC50 values significantly lower than those of standard anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
